
Diquat Monopyridone Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diquat Monopyridone Bromide, also known as 6,7-Dihydro-4-oxo-dipyrido [1,2-a:2’,1’-c]pyrazin-8-ium Bromide , is a derivative of Diquat, a non-selective bipyridine herbicide . It is used as a contact herbicide that produces desiccation and defoliation .
Synthesis Analysis
Diquat was initially synthesized by the British company ICI in 1955 . The synthesis process involves the oxidative coupling of pyridine to form 2,2′-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is formed by the reaction with 1,2-dibromoethane .Molecular Structure Analysis
The molecular formula of Diquat Monopyridone Bromide is C12H11BrN2O . The molecular weight is 279.13 . The structure of Diquat Monopyridone Bromide is similar to that of Diquat, which is a cation (C12H12N2++) .Physical And Chemical Properties Analysis
Diquat Monopyridone Bromide is a yellow crystalline solid . The dibromide salt of Diquat has a density of 1.61 g/cm3, and it decomposes at its melting point of 325 °C . It is soluble in water, with a solubility of 712 g/L at pH 5.2 .Mechanism of Action
While the exact mechanism of action for Diquat Monopyridone Bromide is not clear, it is likely similar to that of Diquat. Diquat is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation. This results in oxidative stress, leading to a cascade of clinical symptoms .
Safety and Hazards
Diquat Monopyridone Bromide can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is fatal if inhaled and may cause respiratory irritation. It causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
properties
CAS RN |
54016-01-2 |
|---|---|
Product Name |
Diquat Monopyridone Bromide |
Molecular Formula |
C₁₂H₁₁BrN₂O |
Molecular Weight |
279.13 |
synonyms |
6,7-Dihydro-4-oxo-dipyrido[1,2-a:2’,1’-c]pyrazin-8-ium Bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




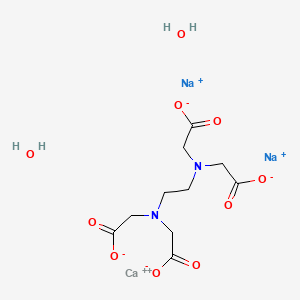
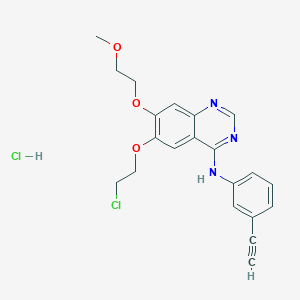
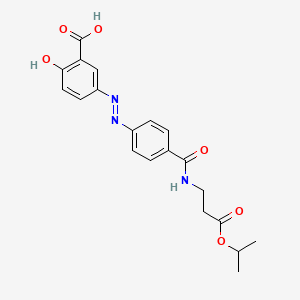
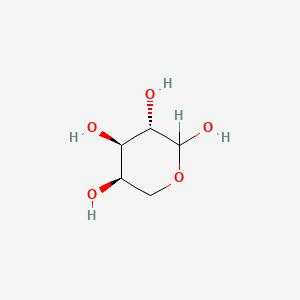
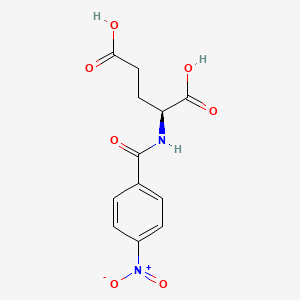
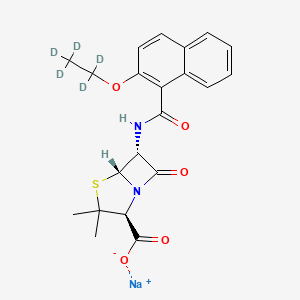
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
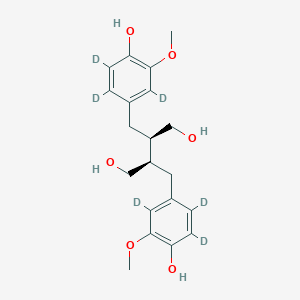
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

